Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-
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Overview
Description
Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]- is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an oxygen atom, which is further connected to a 1-[(phenylmethyl)thio]ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]- typically involves the reaction of trimethylsilanol with a suitable precursor containing the 1-[(phenylmethyl)thio]ethenyl group. One common method includes the use of a silylation agent such as chlorotrimethylsilane in the presence of a base like triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylation agent.
Industrial Production Methods
On an industrial scale, the production of Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]- may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioether group to a thiol or even further to a hydrocarbon.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or hydrocarbons.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Scientific Research Applications
Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]- has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its ability to enhance the properties of polymers and other materials.
Mechanism of Action
The mechanism by which Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]- exerts its effects depends on the specific application:
In organic synthesis: , the trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and protect functional groups from unwanted reactions.
In biological systems: , the compound may interact with cellular components such as proteins or nucleic acids, leading to changes in cellular function or signaling pathways.
In materials science: , the compound can enhance the properties of polymers by improving their thermal stability, mechanical strength, and resistance to environmental degradation.
Comparison with Similar Compounds
Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]- can be compared with other organosilicon compounds such as:
Trimethylsilyl chloride: A commonly used silylation agent with similar reactivity but lacking the 1-[(phenylmethyl)thio]ethenyl group.
Trimethylsilyl ether: Another silyl compound used as a protecting group in organic synthesis, but with different functional groups attached to the silicon atom.
Phenyltrimethylsilane: Contains a phenyl group attached to the silicon atom, offering different reactivity and applications compared to Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-.
Properties
CAS No. |
177658-15-0 |
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Molecular Formula |
C12H18OSSi |
Molecular Weight |
238.42 g/mol |
IUPAC Name |
1-benzylsulfanylethenoxy(trimethyl)silane |
InChI |
InChI=1S/C12H18OSSi/c1-11(13-15(2,3)4)14-10-12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 |
InChI Key |
CZAPFKYVNANMKV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C)SCC1=CC=CC=C1 |
Origin of Product |
United States |
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